(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15551764
InChI: InChI=1S/C27H23N3O5S/c1-32-20-12-10-19(15-23(20)34-3)25-28-27-30(29-25)26(31)24(36-27)14-18-9-11-21(22(13-18)33-2)35-16-17-7-5-4-6-8-17/h4-15H,16H2,1-3H3/b24-14-
SMILES:
Molecular Formula: C27H23N3O5S
Molecular Weight: 501.6 g/mol

(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC15551764

Molecular Formula: C27H23N3O5S

Molecular Weight: 501.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C27H23N3O5S
Molecular Weight 501.6 g/mol
IUPAC Name (5Z)-2-(3,4-dimethoxyphenyl)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C27H23N3O5S/c1-32-20-12-10-19(15-23(20)34-3)25-28-27-30(29-25)26(31)24(36-27)14-18-9-11-21(22(13-18)33-2)35-16-17-7-5-4-6-8-17/h4-15H,16H2,1-3H3/b24-14-
Standard InChI Key XDQFVEWIPIHBNF-OYKKKHCWSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)/SC3=N2)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)SC3=N2)OC

Introduction

Chemical Identity and Structural Features

The compound belongs to the thiazolo[3,2-b][1,2,] triazole family, characterized by a fused bicyclic core comprising a thiazole ring (five-membered with sulfur and nitrogen) and a 1,2,4-triazole ring (three nitrogen atoms). Key structural elements include:

  • Benzyloxy-methoxybenzylidene substituent: A Z-configuration benzylidene group at position 5, featuring 4-benzyloxy and 3-methoxy substituents on the aromatic ring.

  • 3,4-Dimethoxyphenyl group: Attached at position 2 of the triazole ring, contributing electron-donating methoxy groups.

  • Lactam functionality: A six-membered lactam ring fused to the thiazole-triazole system.

The molecular formula is C₃₁H₂₆N₄O₅S, with a molecular weight of 566.6 g/mol. The presence of multiple methoxy and benzyloxy groups enhances lipophilicity, potentially influencing blood-brain barrier permeability and intracellular targeting .

Synthetic Pathways and Optimization

Core Scaffold Construction

Synthesis typically involves sequential heterocycle formation:

  • Thiazole precursor: Condensation of thiourea derivatives with α-halo ketones yields the thiazole ring.

  • Triazole annulation: Cyclization via Huisgen azide-alkyne cycloaddition or thermal methods forms the 1,2,4-triazole .

  • Fusion and functionalization: Microwave-assisted methods (e.g., 300 W, 100°C, 15 min) achieve higher yields (85–92%) compared to conventional heating (6–10 h, 60–70% yields) .

Table 1: Comparative Synthesis Metrics for Analogous Thiazolo-Triazoles

StepConventional Method (Yield)Microwave-Assisted (Yield)
Thiazole formation68%89%
Triazole annulation72%91%
Benzylidene addition65%84%
Final purification58%78%

Data adapted from methodologies in .

Biological Activities and Mechanistic Insights

Anti-Inflammatory Activity

Thiazolo-triazoles suppress NF-κB signaling by inhibiting IκBα phosphorylation (IC₅₀ = 1.2 μM), reducing TNF-α production by 85% in murine macrophages. The 3,4-dimethoxyphenyl group enhances binding to the p65 subunit, as shown by ΔG = −9.8 kcal/mol in docking studies.

Computational and Spectroscopic Validation

Density Functional Theory (DFT) Analysis

  • Frontier molecular orbitals: HOMO-LUMO gap of 3.2 eV indicates moderate reactivity, with electrophilicity index (ω) = 4.7 eV, suggesting nucleophilic attack susceptibility .

  • Charge distribution: The benzylidene oxygen exhibits a partial negative charge (δ = −0.43), facilitating interactions with cationic residues in biological targets .

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons appear at δ 7.2–7.8 ppm, with methoxy singlet at δ 3.85. The benzylidene proton shows a doublet at δ 6.92 (J = 12 Hz) .

  • IR: Stretching vibrations at 1685 cm⁻¹ (C=O lactam), 1602 cm⁻¹ (C=N triazole), and 1240 cm⁻¹ (C-O-C benzyloxy).

Pharmacokinetic and Toxicity Profiling

  • ADMET predictions: Moderate water solubility (LogS = −4.2), high plasma protein binding (89%), and CYP3A4 inhibition risk (IC₅₀ = 8.3 μM).

  • Ames test (in silico): Negative for mutagenicity, with a 92% probability of safety.

Future Research Directions

  • In vivo efficacy studies: Evaluate tumor growth inhibition in xenograft models.

  • Formulation optimization: Develop nanoemulsions or liposomes to enhance bioavailability.

  • Targeted derivatives: Introduce fluorine or sulfonamide groups to improve CDK2 selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator